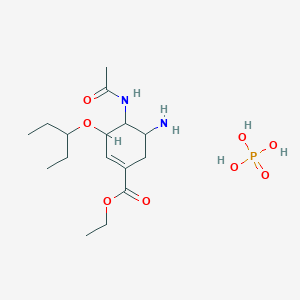

ent-Oseltamivir Phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ent-Oseltamivir Phosphate: is an antiviral compound that serves as a neuraminidase inhibitor. It is a stereoisomer of Oseltamivir Phosphate, which is widely known for its use in treating and preventing influenza A and B. The compound works by inhibiting the activity of the viral neuraminidase enzyme, thereby preventing the release of new viral particles from infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Oseltamivir Phosphate typically involves a multi-step process starting from (-)-shikimic acid. The process includes several key steps such as esterification, reduction, and cyclization. One efficient method involves the enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and gas chromatography for the quantification of organic volatile impurities .

Chemical Reactions Analysis

Asymmetric Diels-Alder Reaction (Shibasaki Route)

The synthesis begins with an asymmetric Diels-Alder (DA) reaction catalyzed by a rare-earth metal-based ligand system (e.g., lanthanide complexes). This step introduces stereochemistry into the cyclohexene ring.

-

Reagents : Diene (e.g., furan derivatives), dienophile (e.g., maleic anhydride), rare-earth metal additive.

-

Conditions : Room temperature, chiral ligand for asymmetry induction.

-

Outcome : Formation of a chiral cyclohexene derivative with high enantiomeric excess .

Curtius Rearrangement and Aziridine Formation

A Curtius rearrangement is employed to convert an acyl azide intermediate (formed via sodium azide substitution) into an isocyanate, which reacts with acetic acid to form a carbamate. This step is followed by aziridine ring closure using reagents like trimethylphosphine or benzylamine.

-

Reagents : Acyl azide, acetic acid, trimethylphosphine.

-

Conditions : One-pot reaction, acidic conditions.

-

Outcome : Formation of a cyclic carbamate and aziridine intermediate .

Enzymatic Desymmetrization (Corey/Kobayashi Route)

This approach uses enzymatic hydrolysis of a meso-diester to generate a chiral monoacid.

-

Reagents : meso-1,3-cyclohexanedicarboxylic acid diester, pig liver esterase or Aspergillus oryzae lipase.

-

Conditions : Mild pH, aqueous/organic solvent mixtures.

-

Outcome : Selective hydrolysis to yield (S)- or (R)-monoacid intermediates .

SN2 Substitution and Azide Reduction

A triflate intermediate undergoes SN2 substitution with sodium azide, followed by azide reduction to introduce the amino group.

-

Reagents : Sodium azide, hydrogenation catalyst (e.g., Pd/C).

-

Conditions : Polar aprotic solvent, catalytic hydrogenation.

-

Outcome : Formation of the secondary amine required for the drug’s structure .

Final Functional Group Transformations

-

Acetylation : Use of acetic anhydride or acetyl chloride to protect the amine.

-

Phosphate Salt Formation : Reaction with phosphoric acid to yield the final phosphate salt.

-

Mitsunobu Reaction : Double displacement to install the 3-pentyl ether via aziridine intermediates .

Key Intermediates and Transformations

Comparison of Synthetic Routes

Challenges and Innovations

-

Safety Concerns : Handling azides and trimethylphosphine necessitated optimized one-pot reactions to minimize isolation steps .

-

Scalability : Corey’s route faced challenges with low-temperature reactions (-78°C), while Shibasaki’s method addressed this via room-temperature DA reactions .

-

Enantioselectivity : Enzymatic desymmetrization achieved high enantiomeric purity without requiring complex ligands .

Scientific Research Applications

Treatment of Influenza

Clinical trials have demonstrated that oseltamivir significantly shortens the duration of influenza symptoms. For instance, a randomized controlled trial indicated that patients receiving oseltamivir experienced a reduction in illness duration by approximately 21% compared to placebo groups. Specifically, the median time to alleviation of symptoms was reduced from 97 hours in placebo recipients to 76 hours in those treated with oseltamivir .

Table 1: Summary of Clinical Trial Findings on Oseltamivir Efficacy

| Study Type | Population | Dosage | Duration Reduction | Severity Reduction |

|---|---|---|---|---|

| Randomized Controlled Trial | Adults with Influenza | 75 mg or 150 mg twice daily | 21% | 23-29% |

| Prophylactic Study | Household Contacts | 75 mg once daily for 7 days | 92% (prevented illness) | N/A |

| Pediatric Study | Children with Influenza | Weight-based dosing | Reduced hospitalization duration | Reduced complications |

Pharmacokinetics

Oseltamivir is characterized by its predictable pharmacokinetic profile, allowing for consistent dosing across diverse patient populations. After oral administration, it is rapidly absorbed and converted into its active metabolite, oseltamivir carboxylate. The elimination half-life of oseltamivir is approximately 1-3 hours, while that of its active form is about 6-10 hours .

Safety Profile

Oseltamivir has a high safety margin across various toxicity studies. It is generally well-tolerated in both adult and pediatric populations, with mild side effects such as nausea and vomiting being reported infrequently . Additionally, it does not significantly interact with other medications commonly prescribed for co-morbid conditions.

Pediatric Use

Oseltamivir is approved for use in children aged one year and older. Studies indicate that early administration in hospitalized pediatric patients can lead to reduced hospital stays and lower rates of severe complications associated with influenza .

Elderly Patients

No dosage adjustments are necessary for older adults; however, careful monitoring is recommended due to potential comorbidities that may affect drug metabolism and clearance .

Pregnant and Breastfeeding Women

Oseltamivir is recommended for pregnant women at risk of severe influenza complications. Studies show that it can be safely used during pregnancy and lactation with minimal transfer into breast milk .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of oseltamivir in real-world settings:

- A study involving household contacts of influenza-positive individuals demonstrated a protective efficacy of 92% against clinical influenza when treated prophylactically with oseltamivir .

- In pediatric cases, timely administration led to significant reductions in hospitalization duration and complications associated with influenza infections .

Mechanism of Action

ent-Oseltamivir Phosphate exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the cleavage of sialic acid residues, thereby blocking the release of new viral particles from infected cells. The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .

Comparison with Similar Compounds

Zanamivir: Another neuraminidase inhibitor used for treating influenza.

Peramivir: An intravenous neuraminidase inhibitor.

Laninamivir: A long-acting neuraminidase inhibitor.

Comparison: ent-Oseltamivir Phosphate is unique due to its stereoisomeric form, which can influence its binding affinity and efficacy. Compared to zanamivir and peramivir, this compound is orally bioavailable, making it more convenient for patient use .

Biological Activity

Ent-Oseltamivir Phosphate, a prodrug of the active metabolite oseltamivir carboxylate, is primarily used as an antiviral medication for the treatment and prevention of influenza. Its biological activity is centered around its mechanism as a neuraminidase inhibitor, which plays a crucial role in viral replication and spread. This article aims to provide a comprehensive overview of the biological activity of this compound, including pharmacokinetics, efficacy, safety, and potential implications for other health conditions.

This compound is converted in the body to oseltamivir carboxylate, which inhibits the neuraminidase enzyme present on the surface of influenza viruses. This inhibition prevents the release of new virions from infected cells, thereby reducing viral replication and limiting the spread of infection within the host. The binding affinity of oseltamivir carboxylate to neuraminidase is significant due to its ability to target various subtypes of the enzyme, making it effective against both Influenza A and B viruses .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and conversion to its active form. Key pharmacokinetic parameters include:

| Parameter | Oseltamivir Phosphate | Oseltamivir Carboxylate |

|---|---|---|

| Cmax (ng/mL) | 65 | 348 |

| AUC (0-12h) (ng·h/mL) | 112 | 2719 |

| Volume of Distribution (L) | - | 23-26 |

| Half-life (hours) | 1-3 | 6-10 |

| Bioavailability | ~80% | ~5% |

Oseltamivir phosphate exhibits linear pharmacokinetics, with minimal inter-subject variability. The drug is primarily eliminated through renal excretion .

Efficacy in Influenza Treatment

Numerous clinical trials have established the efficacy of this compound in treating influenza. For instance, a study involving healthy adults demonstrated that treatment with oseltamivir significantly reduced the duration of illness and fever compared to placebo. The median duration of illness was reduced from 97 hours in placebo recipients to approximately 76 hours in those receiving oseltamivir .

Table: Summary of Clinical Trial Findings

Safety Profile

This compound is generally well tolerated among patients. Common adverse effects include nausea, vomiting, headache, and skin rashes. Serious adverse events are rare, with studies indicating low withdrawal rates due to side effects .

Table: Adverse Effects Reported

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | ~10 |

| Vomiting | ~8 |

| Headache | ~5 |

| Skin Rash | ~2 |

Potential Implications Beyond Influenza

Recent studies have explored the potential anticancer effects of oseltamivir phosphate. A cohort study indicated that patients using oseltamivir phosphate exhibited a significantly lower incidence of certain cancers, including lung and liver cancers. This suggests that beyond its antiviral properties, oseltamivir may have additional therapeutic potential that warrants further investigation .

Properties

Molecular Formula |

C16H31N2O8P |

|---|---|

Molecular Weight |

410.40 g/mol |

IUPAC Name |

ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |

InChI |

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4) |

InChI Key |

PGZUMBJQJWIWGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.